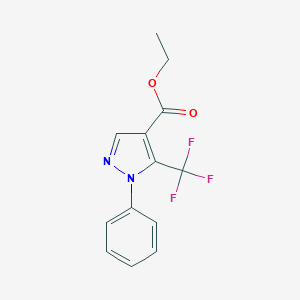

Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The trifluoromethyl group attached to the pyrazole ring imparts unique chemical and physical properties, making this compound of significant interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of 1-substituted 3,3,3-trifluoropropenes with diazo compounds and nitrilimines . This reaction proceeds through a [3+2] cycloaddition mechanism, forming the pyrazole ring with the trifluoromethyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions of corresponding hydrazine derivatives with ethyl acetoacetate . This method is advantageous due to its high yield and environmentally friendly nature. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Biological Activities:

Pyrazole derivatives, including Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, have been investigated for their potential therapeutic effects. Key activities include:

- Anticancer Properties: Studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cells. For instance, this compound has demonstrated effectiveness in suppressing lung cancer cell proliferation through mechanisms such as cell cycle arrest and autophagy induction.

- Acrosin Inhibition: The compound has been evaluated for its ability to inhibit acrosin, an enzyme critical in reproductive biology, suggesting its potential use in contraceptive development.

- Antioxidant Activity: Research indicates that this compound exhibits antioxidant properties, which may be beneficial in treating oxidative stress-related conditions.

Agricultural Applications

Pesticide Development:

The unique trifluoromethyl group in this pyrazole derivative enhances its biological activity, making it a candidate for developing new agrochemicals. Pyrazole derivatives have been shown to possess fungicidal and herbicidal properties, potentially leading to the synthesis of effective pesticides.

Synthetic Chemistry

Intermediate in Organic Synthesis:

this compound serves as an important intermediate in organic synthesis. It can undergo various transformations, including:

- Direct Amidation: This reaction can yield carboxamides under microwave-assisted conditions, expanding the utility of pyrazole compounds in synthesizing diverse organic molecules.

- Cross-Coupling Reactions: The compound can participate in Sonogashira-type cross-coupling reactions to introduce different substituents on the pyrazole ring, allowing for tailored modifications to enhance desired properties.

Theoretical Studies

Computational Chemistry:

Density functional theory (DFT) calculations are employed to understand the electronic structure and intermolecular interactions of this compound. These studies provide insights into:

- HOMO-LUMO Energy Levels: Understanding the electronic distribution helps predict reactivity and stability.

- Molecular Electrostatic Potential (MEP): MEP analysis aids in identifying reactive sites on the molecule for further chemical modifications.

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, acrosin inhibitors | Effective against lung cancer; potential contraceptive |

| Agricultural Science | Pesticide development | Exhibits fungicidal and herbicidal properties |

| Synthetic Chemistry | Organic synthesis intermediates | Useful in amidation and cross-coupling reactions |

| Theoretical Studies | Electronic structure analysis | Insights into reactivity through DFT calculations |

Wirkmechanismus

The mechanism of action of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets through hydrophobic interactions and electronic effects. This binding can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating neurological disorders.

Ethyl 1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.

Uniqueness

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as EVT-1172221, is a compound that has gained attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its pharmacological properties and therapeutic implications.

- Molecular Formula : C13H11F3N2O2

- Molecular Weight : 284.23 g/mol

- CAS Number : 112055-34-2

The compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl carboxylate moiety, which are crucial for its biological activity.

Synthesis Methods

This compound can be synthesized through various methods:

- Condensation Reaction : Involves the reaction of phenylhydrazine with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures.

- Microwave-Assisted Amidation : Utilizes microwave irradiation for the direct amidation of derivatives, resulting in improved yields and reduced reaction times .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| EVT-1172221 | MDA-MB-231 (breast cancer) | 10.0 | Induces apoptosis via caspase activation |

| Other derivatives | HepG2 (liver cancer) | Varies | Inhibition of cell proliferation |

The compound has shown to enhance caspase-3 activity, indicating its role in apoptosis induction at concentrations as low as 1.0 µM . Additionally, it has been noted for its ability to inhibit microtubule assembly, which is critical for cancer cell division .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies employing DPPH and hydroxyl radical scavenging assays suggest that it possesses moderate antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related conditions.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various models. Pyrazole derivatives have been reported to inhibit COX enzymes, which are implicated in inflammatory processes:

| Compound | COX Inhibition (%) | Selectivity Index |

|---|---|---|

| EVT-1172221 | 60% at 50 µM | Not specified |

This inhibition suggests a potential role in treating inflammatory diseases .

Case Studies and Research Findings

A notable study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among them, this compound was highlighted for its significant anticancer effects against multiple cell lines, including breast and liver cancers. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds .

Eigenschaften

IUPAC Name |

ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGRCTISRZQYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920655 | |

| Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112055-34-2 | |

| Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.